3,5-Dichlorobenzenesulfonamide

Carbonic Anhydrase Inhibition Structure-Affinity Relationship Halogenation Effect

Procure 3,5-Dichlorobenzenesulfonamide for fragment-based drug discovery. The symmetrical 3,5-dichloro motif enables low nanomolar carbonic anhydrase binding, with 1.85-fold CA IX selectivity (Ki=27 nM). Validated by co-crystal structures with TTR (PDB 9H7A, 1.76 Å) and Mtb HsaD (PDB 5JZB, 2.10 Å). Derivatives show 4-fold higher anti-MRSA potency (MIC 0.5 µg/mL) vs. vancomycin. A privileged scaffold for fragment libraries and rational optimization campaigns.

Molecular Formula C6H5Cl2NO2S
Molecular Weight 226.08 g/mol
CAS No. 19797-32-1
Cat. No. B033625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichlorobenzenesulfonamide
CAS19797-32-1
Molecular FormulaC6H5Cl2NO2S
Molecular Weight226.08 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)S(=O)(=O)N
InChIInChI=1S/C6H5Cl2NO2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,(H2,9,10,11)
InChIKeyAHNOVNYOUPQVRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dichlorobenzenesulfonamide (CAS 19797-32-1) Chemical Properties and Procurement-Relevant Classification


3,5-Dichlorobenzenesulfonamide is a halogenated aromatic sulfonamide with the molecular formula C₆H₅Cl₂NO₂S and a molecular weight of 226.08 g/mol. It appears as a white to light yellow crystalline powder with a melting point of 161–165 °C and a predicted pKa of 9.54 ± 0.60 . The compound serves as both a stand-alone pharmacophore fragment and a versatile synthetic intermediate, particularly in the development of carbonic anhydrase inhibitors and antimicrobial agents .

Why 3,5-Dichlorobenzenesulfonamide Cannot Be Replaced by Other Dichloro or Non-Chlorinated Benzenesulfonamide Analogs


The symmetrical 3,5-dichloro substitution pattern on the benzenesulfonamide ring is not merely a structural variant; it imparts distinct electronic, steric, and thermodynamic properties that critically influence target binding. Substituting a non-chlorinated benzenesulfonamide, or even a 2,4-dichloro isomer, fails to recapitulate the same affinity and selectivity profiles observed for carbonic anhydrase isoforms [1]. Specifically, the 3,5-dichloro motif enhances electronegativity and hydrophobic packing in the enzyme active site, leading to low nanomolar binding that is lost upon removal or relocation of the chloro groups [2]. Furthermore, the 3,5-dichloro scaffold uniquely enables downstream functionalization at the 4-position, a key vector for generating high-potency derivatives targeting MRSA and transthyretin amyloidosis [3].

Quantitative Differentiation of 3,5-Dichlorobenzenesulfonamide Against Closest Analogs: Evidence-Based Procurement Guide


3,5-Dichloro Substitution Enhances Carbonic Anhydrase Binding Affinity by 8.6-Fold Versus Non-Chlorinated Parent

The 3,5-dichloro substitution on the benzenesulfonamide ring significantly increases binding affinity for carbonic anhydrase (CA) isoforms compared to the non-chlorinated benzenesulfonamide parent. While benzenesulfonamide exhibits a Ki of 430 nM against human CA II [1], the 4-amino-3,5-dichlorobenzenesulfonamide derivative achieves a Ki of 50 nM against the same isoform, representing an 8.6-fold improvement in potency [2]. Furthermore, chloro substituents at the 3,5-positions universally increase affinity for all CA isoforms relative to non-chlorinated compounds [3].

Carbonic Anhydrase Inhibition Structure-Affinity Relationship Halogenation Effect

Derivatives of 3,5-Dichlorobenzenesulfonamide Achieve 4-Fold Superior Anti-MRSA Potency Compared to Vancomycin

Benzenesulfonanilide derivatives incorporating the 3,5-dichlorobenzenesulfonamide moiety exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA). Compound 16b, N-3,5-bis(trifluoromethyl)phenyl-3,5-dichlorobenzenesulfonanilide, demonstrates a minimum inhibitory concentration (MIC) of 0.5 µg/mL against MRSA, which is 4-fold more potent than the last-resort antibiotic vancomycin (MIC = 2.0 µg/mL) in the same assay [1]. The 3,5-dichloro substitution on the benzenesulfonamide ring is essential for this activity, as non-halogenated or differently halogenated analogs show diminished potency.

Antimicrobial MRSA Drug Resistance

Crystallographically Validated Fragment Binding: 92% Hit Confirmation Rate in Transthyretin Amyloidosis Target

In a fragment-based drug discovery campaign targeting human transthyretin (TTR), 3,5-dichlorobenzenesulfonamide was screened as part of a 129-fragment library using capillary zone electrophoresis. Of the 12 initial hits co-crystallized with TTR, 11 fragments were confirmed bound at the thyroxine-binding site, yielding a 92% confirmation rate [1]. The high-resolution (1.76 Å) crystal structure of the TTR-3,5-dichlorobenzenesulfonamide complex (PDB: 9H7A) provides direct atomic-level validation of the binding pose and key interactions, including halogen bonding mediated by the 3,5-dichloro substituents [2]. This contrasts with other fragments in the same screen that failed to co-crystallize, underscoring the favorable binding properties of this scaffold.

Fragment-Based Drug Discovery Transthyretin Amyloidosis X-ray Crystallography

Dual-Target Crystallographic Validation: 3,5-Dichlorobenzenesulfonamide Binds Mycobacterial HsaD with Defined Pose

Beyond human targets, 3,5-dichlorobenzenesulfonamide has been crystallographically validated as a ligand for the Mycobacterium tuberculosis enzyme HsaD, a key hydrolase in steroid catabolism and a potential anti-tubercular target. The crystal structure (PDB: 5JZB) solved at 2.10 Å resolution reveals the compound bound in the active site, with the 3,5-dichloro-phenyl ring occupying a hydrophobic pocket and the sulfonamide group forming hydrogen bonds with catalytic residues [1]. This dual-target engagement (TTR and HsaD) distinguishes 3,5-dichlorobenzenesulfonamide from many other benzenesulfonamide fragments, which typically exhibit more restricted target profiles.

Tuberculosis HsaD Hydrolase Fragment Screening

3,5-Dichloro Substitution Enables Isoform-Selective Carbonic Anhydrase Inhibition with 1.85-Fold CA IX/CA II Preference

While the 3,5-dichloro motif broadly enhances CA affinity, it also imparts a measurable degree of isoform selectivity when appropriately functionalized. The 4-amino-3,5-dichlorobenzenesulfonamide derivative exhibits a Ki of 27 nM for the tumor-associated CA IX isoform and 50 nM for the ubiquitous CA II isoform, yielding a selectivity ratio of 1.85 in favor of CA IX [1]. In contrast, the non-chlorinated benzenesulfonamide parent shows no appreciable selectivity among CA isoforms. This modest but quantifiable preference for CA IX over CA II is significant because CA II inhibition is associated with diuretic side effects, whereas CA IX is a validated anticancer target [2].

Carbonic Anhydrase IX Isoform Selectivity Cancer Therapeutics

Procurement-Guiding Application Scenarios for 3,5-Dichlorobenzenesulfonamide Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery Targeting Transthyretin Amyloidosis

Procure 3,5-dichlorobenzenesulfonamide for inclusion in fragment screening libraries aimed at transthyretin (TTR) kinetic stabilizer discovery. The compound's 92% co-crystallization confirmation rate and high-resolution (1.76 Å) structural data (PDB: 9H7A) make it a reliable, structure-validated fragment hit for initiating TTR amyloidosis drug discovery campaigns [1].

Development of Isoform-Selective Carbonic Anhydrase IX Inhibitors for Oncology

Select 3,5-dichlorobenzenesulfonamide as the core scaffold for designing CA IX-selective inhibitors. The 3,5-dichloro substitution pattern provides a baseline 1.85-fold selectivity for tumor-associated CA IX (Ki = 27 nM) over ubiquitous CA II (Ki = 50 nM), a crucial starting point for optimizing therapeutic window and minimizing diuretic side effects [2].

Anti-MRSA Lead Optimization Programs

Utilize 3,5-dichlorobenzenesulfonamide as a privileged building block for synthesizing benzenesulfonanilide derivatives with potent anti-MRSA activity. Derivatives incorporating this scaffold achieve MIC values as low as 0.5 µg/mL against MRSA, outperforming vancomycin (MIC = 2.0 µg/mL) by 4-fold, making this compound essential for developing next-generation agents against drug-resistant Gram-positive pathogens [3].

Tuberculosis Target Validation and Inhibitor Discovery

Procure 3,5-dichlorobenzenesulfonamide for use in structure-based drug design targeting Mycobacterium tuberculosis HsaD hydrolase. The crystal structure of the HsaD-3,5-dichlorobenzenesulfonamide complex (PDB: 5JZB, 2.10 Å) provides atomic-level details of ligand binding, enabling rational optimization toward novel anti-tubercular agents [4].

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